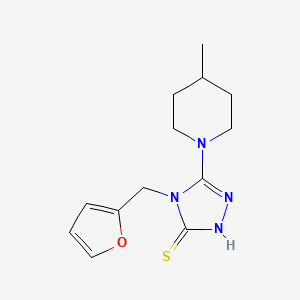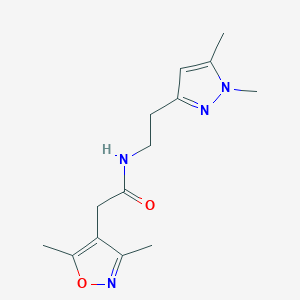
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide, also known as DPIA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. DPIA has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives has demonstrated their utility in constructing novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, highlighting the potential of pyrazole-acetamide derivatives in developing compounds with antioxidant properties. Such complexes can be utilized in exploring antioxidant mechanisms and could have implications in studies related to oxidative stress and its associated diseases (Chkirate et al., 2019).
Antipsychotic Agents
A study on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols revealed the antipsychotic potential of certain pyrazole derivatives. These compounds showed promise in behavioral animal tests for antipsychotic-like profiles without interacting with dopamine receptors, a unique feature that differentiates them from clinically available antipsychotic agents (Wise et al., 1987). This research indicates the relevance of pyrazole derivatives in developing new antipsychotic medications with potentially fewer side effects.
Insecticidal Properties
The synthesis of novel heterocycles incorporating a thiadiazole moiety has been explored for their potential insecticidal properties against the cotton leafworm, Spodoptera littoralis. This study underscores the versatility of pyrazole and related compounds in agricultural applications, particularly in pest management (Fadda et al., 2017).
Anticonvulsant Activity
Research into alkanamide derivatives, including pyrazole rings, has shown that these compounds possess anticonvulsant activity. This suggests that derivatives of pyrazole could be explored further for their potential use in treating seizure disorders, providing a basis for the development of new anticonvulsant drugs (Tarikogullari et al., 2010).
Antimicrobial and Antifungal Activities
Pyrazoline and pyrazole derivatives have also been synthesized and evaluated for their antimicrobial and antifungal activities. Some compounds in this category showed promising results against various pathogens, indicating the potential of pyrazole-acetamide derivatives in developing new antimicrobial and antifungal agents (Hassan, 2013).
properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-9-7-12(16-18(9)4)5-6-15-14(19)8-13-10(2)17-20-11(13)3/h7H,5-6,8H2,1-4H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPVTVLTAHWKMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)CC2=C(ON=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

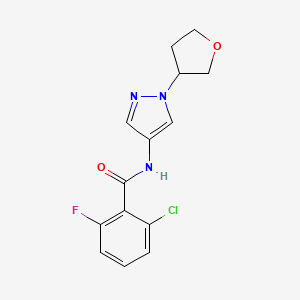


![2-{2-[1-(4-butylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide](/img/structure/B2687887.png)
![3-(3-methoxyphenoxy)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2687889.png)
![5-Methyl-4-[4-(6-methylpyrazine-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2687890.png)
![1-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2687891.png)

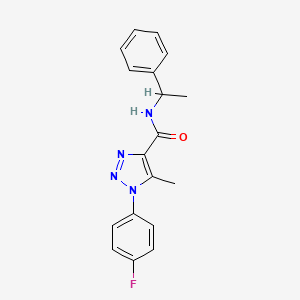
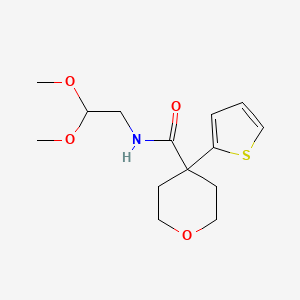
![5-{[(4-Fluorophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2687900.png)
methylidene}amino 4-methylbenzoate](/img/structure/B2687901.png)
